Cas no 15017-02-4 (1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-)

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- structure
15017-02-4 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
Numero CAS:15017-02-4
MF:C20H20N2
MW:288.386204719543
CID:177899
PubChem ID:84756
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
    • 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
    • N,N'-bis(2-methylphenyl)benzene-1,4-diamine
    • 1,4-Benzenediamine, N,N'-bis(2-methylphenyl)-
    • BRN 2748709
    • N,N'-Di-o-tolyl-p-phenylene diamine
    • p-Phenylenediamine, N,N'-di-(o-tolyl)-
    • USAF GY-1
    • Einecs 239-102-7
    • N,N'-Di(o-tolyl)-p-phenylenediamine
    • N,N'-Di(o-tolyl)-1,4-benzenediamine
    • N,N'-(4,1-Phenylene)bis(o-toluidine)
    • N,N'-Di(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-1,4-benzenediamine
    • AKOS025311133
    • N,N'-BIS(METHYLPHENYL)-1,4-BENZENEDIAMINE
    • NS00024910
    • N1,N4-BIS(2-METHYLPHENYL)-1,4-BENZENEDIAMINE
    • MFCD01706709
    • N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade)
    • NN'-Bis(methylphenyl)-1
    • 3-13-00-00120 (Beilstein Handbook Reference)
    • N,N/'-bis(2-methylphenyl)benzene-1,4-diamine
    • DTXSID1065843
    • 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)-
    • 15017-02-4
    • UNII-T99Y2A9GW6
    • T99Y2A9GW6
    • SCHEMBL108882
    • MDL: MFCD01706709
    • Inchi: 1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3
    • Chiave InChI: MDZBMZIJIUEQJS-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC=CC=1C)C1C=CC(=CC=1)NC1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 288.1628
  • Massa monoisotopica: 288.163
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1A^2
  • XLogP3: 5.7

Proprietà sperimentali

  • Densità: 1.0223 (rough estimate)
  • Punto di ebollizione: 420.62°C (rough estimate)
  • Punto di infiammabilità: 291.2°C
  • Indice di rifrazione: 1.6450 (estimate)
  • PSA: 24.06
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.